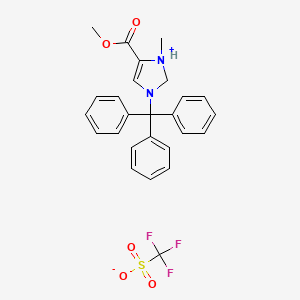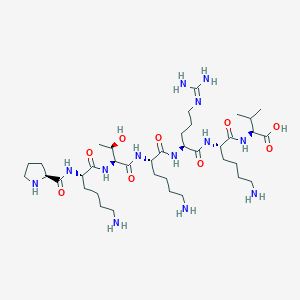![molecular formula C12H9F3O2 B14257385 4H-Pyran-4-one, 2,3-dihydro-2-[4-(trifluoromethyl)phenyl]-, (2S)- CAS No. 292836-59-0](/img/structure/B14257385.png)
4H-Pyran-4-one, 2,3-dihydro-2-[4-(trifluoromethyl)phenyl]-, (2S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Pyran-4-one, 2,3-dihydro-2-[4-(trifluoromethyl)phenyl]-, (2S)-: is a chemical compound belonging to the class of pyranones. Pyranones are heterocyclic compounds containing a six-membered ring with one oxygen atom and a ketone group. This specific compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hetero-Diels-Alder Reaction: One common method for synthesizing 2,3-dihydro-4H-pyran-4-ones involves the hetero-Diels-Alder reaction. This reaction typically uses Danishefsky’s diene and aldehydes in the presence of a BINOLate-zinc complex catalyst.
Intramolecular Rearrangement: Another method involves the p-TsOH-catalyzed intramolecular rearrangement of δ-hydroxyalkynones.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups if present.
Reduction: Reduction reactions can target the ketone group in the pyranone ring.
Substitution: The trifluoromethyl group on the phenyl ring can participate in various substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used in substitution reactions.
Major Products:
Oxidation: Oxidation can lead to the formation of carboxylic acids or aldehydes.
Reduction: Reduction typically yields alcohols.
Substitution: Substitution reactions can produce various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in enantioselective synthesis.
Biology:
Antioxidant Properties: Derivatives of 2,3-dihydro-4H-pyran-4-one have been studied for their antioxidant properties, which are useful in scavenging free radicals.
Medicine:
Drug Development: The unique chemical structure of the compound makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4H-Pyran-4-one, 2,3-dihydro-2-[4-(trifluoromethyl)phenyl]-, (2S)- is not well-documented. similar compounds exert their effects through interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins.
Comparison with Similar Compounds
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: This compound is known for its antioxidant properties and is formed in the Maillard reaction.
3,4-Dihydro-2H-pyran: This compound is used as a reactant in various organic synthesis reactions.
Uniqueness: The presence of the trifluoromethyl group in 4H-Pyran-4-one, 2,3-dihydro-2-[4-(trifluoromethyl)phenyl]-, (2S)- imparts unique chemical properties, such as increased lipophilicity and stability, which are not present in the similar compounds listed above.
Properties
CAS No. |
292836-59-0 |
|---|---|
Molecular Formula |
C12H9F3O2 |
Molecular Weight |
242.19 g/mol |
IUPAC Name |
(2S)-2-[4-(trifluoromethyl)phenyl]-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C12H9F3O2/c13-12(14,15)9-3-1-8(2-4-9)11-7-10(16)5-6-17-11/h1-6,11H,7H2/t11-/m0/s1 |
InChI Key |
PZEQVCWAKCLYFI-NSHDSACASA-N |
Isomeric SMILES |
C1[C@H](OC=CC1=O)C2=CC=C(C=C2)C(F)(F)F |
Canonical SMILES |
C1C(OC=CC1=O)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,3,4,4-Tetrabromo-1,5-dimethyl-8-oxabicyclo[3.2.1]octa-2,6-diene](/img/structure/B14257332.png)
![[4-(7-Hydroxy-4-oxo-4H-1-benzopyran-3-yl)phenoxy]acetic acid](/img/structure/B14257333.png)

![3-Ethyl-7-methoxy-1-(2-methylphenyl)benzo[h][1,6]naphthyridine-2,4(1H,3H)-dione](/img/structure/B14257342.png)


![(3S)-3,7-Bis{[(benzyloxy)carbonyl]amino}-2-oxoheptanoic acid](/img/structure/B14257373.png)
![1-[([1,1'-Biphenyl]-2-yl)methyl]-1H-indol-5-ol](/img/structure/B14257378.png)



